
BDP-13176
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP-13176 is a potent inhibitor of the actin-bundling protein Fascin-1. Fascin-1 is an actin-binding protein that plays a critical role in the formation of cell surface protrusions such as filopodia and invadopodia, which are essential for cell migration and invasion. Fascin-1 is typically absent or expressed at low levels in normal epithelial tissues but is overexpressed in various cancers, where it contributes to cancer cell metastasis by promoting cell migration and invasion .
Preparation Methods
The compound has a molecular formula of C24H22Cl2N6O2 and a molecular weight of 497.38 g/mol . The synthetic route typically involves the use of reagents such as dichlorobenzyl chloride, piperidine, and pyridine derivatives under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
BDP-13176 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and biological activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BDP-13176 has several scientific research applications, including:
Cancer Research: This compound is used as an anti-metastatic agent due to its ability to inhibit Fascin-1, thereby reducing cancer cell migration and invasion
Immunology: The compound has been studied for its effects on dendritic cells, which are important inducers of immune responses.
Cell Biology: This compound is used to study the role of Fascin-1 in cell migration and invasion, providing insights into the molecular mechanisms underlying these processes
Mechanism of Action
BDP-13176 exerts its effects by binding to Fascin-1, thereby inhibiting its actin-bundling activity. This inhibition prevents the formation of filopodia and invadopodia, which are essential for cell migration and invasion. The molecular targets of this compound include the actin-binding sites of Fascin-1, and the pathways involved in its mechanism of action include the regulation of cytoskeletal dynamics and cell motility .
Comparison with Similar Compounds
BDP-13176 is unique among Fascin-1 inhibitors due to its high potency and specificity. Similar compounds include:
NP-G2-044: Another potent Fascin-1 inhibitor with similar anti-metastatic properties.
AQX-435: A SHIP1 activator and apoptosis inducer with different molecular targets and mechanisms of action.
This compound stands out due to its high affinity for Fascin-1 and its ability to effectively inhibit actin bundling, making it a valuable tool for studying cancer cell metastasis and other related processes .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-4-oxo-1-piperidin-4-yl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N6O2/c25-20-2-1-15(11-21(20)26)13-31-14-19(23(33)30-16-3-7-27-8-4-16)22-18(24(31)34)12-29-32(22)17-5-9-28-10-6-17/h1-4,7-8,11-12,14,17,28H,5-6,9-10,13H2,(H,27,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOUOZDRMBLNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=N2)C(=O)N(C=C3C(=O)NC4=CC=NC=C4)CC5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
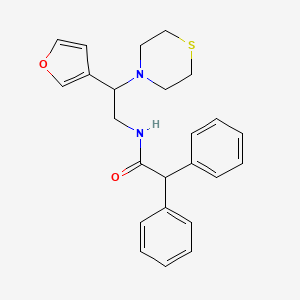
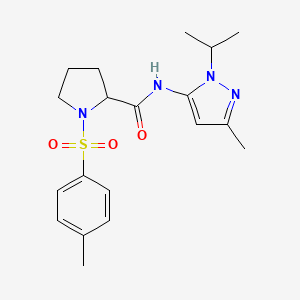
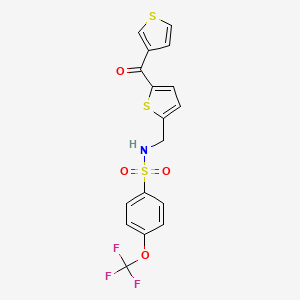
![4-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2739587.png)
![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739588.png)

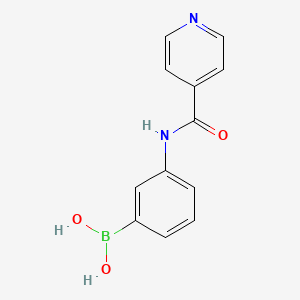
![5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2739592.png)
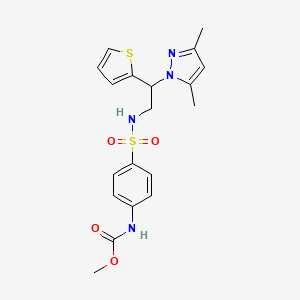
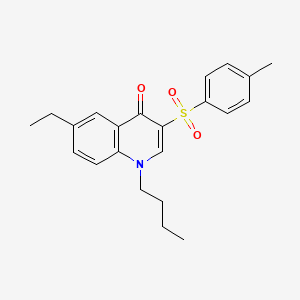
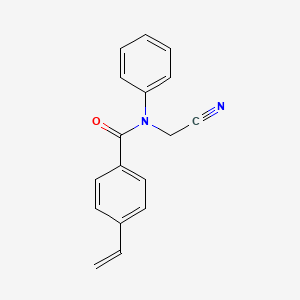
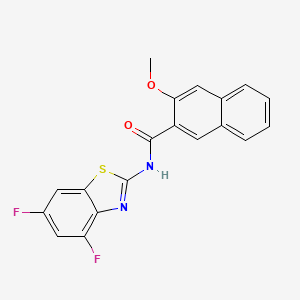
![3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE](/img/structure/B2739598.png)
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739599.png)
